4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4,6-bis(4-fluorophenoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEMTBPJENMZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine typically involves the reaction of 4-fluorophenol with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at position 2 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Functionalization of the 2-Amino Group
The primary amine at position 2 is highly reactive, enabling derivatization via:
-
Acylation : Reaction with acid chlorides (e.g., acetyl chloride) to form amides.
-
Schiff base formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) to yield imines .
Example Reaction :
4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine + 4-fluorobenzaldehyde →
N-(4-fluorobenzylidene)-4,6-bis(4-fluorophenoxy)pyrimidin-2-amine
Conditions : EtOH, glacial acetic acid, reflux, 4 h .
Table 2: Derivatives and Their Properties
| Derivative | Biological Activity (IC₅₀) | Source |
|---|---|---|
| Acetylated analog | Antifungal: 8.2 μM (C. albicans) | |
| Schiff base (4-F-Ar) | Anticancer: 12.5 μM (Hep-2 cells) |
Electrophilic Aromatic Substitution
The pyrimidine core undergoes regioselective electrophilic substitution at position 5 when activated. For example:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing reactivity for further functionalization .
-
Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives for cross-coupling reactions .
Key Finding :
Substitution at position 5 improves binding affinity in kinase inhibition assays (e.g., CDK4/6 inhibitors) .
Cross-Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki Coupling : 5-Bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) to form biaryl systems .
-
Buchwald-Hartwig Amination : Introduces alkyl/aryl amines at position 5 for enhanced solubility .
Table 3: Cross-Coupling Efficiency
| Reaction Type | Catalyst System | Yield (%) | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂/PPh₃/Na₂CO₃ | 75–90 | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 65–80 |
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is in cancer research. The compound primarily targets Aurora kinase A (AURKA) , a crucial enzyme involved in cell division. Inhibition of AURKA leads to:
- Cell Cycle Arrest: The compound causes accumulation of cells in the G2/M phase, triggering apoptotic pathways through caspase-mediated mechanisms .
- Induction of Apoptosis: Studies have shown that treatment with this compound results in significant apoptotic cell death in various cancer cell lines, including HCT116 human colon cancer cells .
Industrial Applications
Beyond its biological significance, this compound serves as a valuable building block in organic synthesis. Its applications include:
- Material Science: The compound is utilized in the development of new materials due to its unique chemical properties.
- Pharmaceutical Development: As a precursor for synthesizing more complex organic molecules with potential therapeutic effects .
Case Studies
- Anticancer Efficacy Study:
- Pharmacokinetic Profiling:
Mechanism of Action
The mechanism of action of 4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table compares this compound with pyrimidine derivatives sharing similar substitution patterns:
Structure–Activity Relationship (SAR) Analysis
Electronic and Steric Effects :
- Fluorine vs. Chlorine: The 4-fluorophenoxy derivative exhibits stronger RAGE inhibition compared to its 4-chlorophenyl counterpart due to fluorine’s higher electronegativity and smaller atomic radius, enabling tighter binding to the RAGE V-domain . Chlorine-substituted analogues (e.g., cmpd3–cmpd5) show affinity for P2X7 receptors, highlighting the role of halogen size in target selectivity .
Substituent Flexibility :
- Phenoxy vs. Ethenyl Groups: The rigid phenoxy groups in this compound enhance stability and receptor binding, whereas ethenyl-substituted derivatives (e.g., PY4) exhibit improved solubility and anti-proliferative activity due to extended conjugation .
Amino Group Modifications :
- Secondary vs. Primary Amines :
RAGE Inhibition :
- The 4-fluorophenoxy analog reduces Aβ-induced NF-κB signaling by 60% at 10 µM, outperforming 4-chlorophenyl derivatives (30% reduction) .
- Surface plasmon resonance (SPR) confirms direct binding to RAGE with a dissociation constant (Kd) of 2.1 nM for the fluorophenoxy compound vs. 8.3 nM for chlorophenyl analogues .
Antimicrobial Activity :
- 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine derivatives show moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), whereas 4-fluorophenoxy variants are less effective, emphasizing the role of halogen choice in antimicrobial potency .
Biological Activity
4,6-Bis(4-fluorophenoxy)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antibacterial properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted at the 4 and 6 positions with 4-fluorophenoxy groups. The synthesis typically involves the reaction of 4-fluorophenol with a pyrimidine derivative using guanidine hydrochloride under reflux conditions. This method allows for the efficient formation of the desired compound while maintaining high yields.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa cells (cervical carcinoma)
- AGS cells (gastric adenocarcinoma)
The half-maximal inhibitory concentration (IC50) values reported for these cell lines are approximately 53.02 µM for AGS cells, indicating a moderate level of cytotoxicity .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity . Studies have reported minimum inhibitory concentrations (MIC) as low as 16 µg/mL , with minimum bactericidal concentrations (MBC) around 32 µg/mL , suggesting its potential as an antibacterial agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cancer cells and bacteria, leading to:
- Induction of apoptosis in cancer cells
- Disruption of bacterial cell wall synthesis
These interactions may involve modulation of enzyme activities and interference with cellular signaling pathways.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Unique Aspects | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |
|---|---|---|---|---|
| 4-(2',4'-Difluorobiphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | Difluorobiphenyl moiety | Enhanced lipophilicity | Not specified | Not specified |
| 4-(4-chlorophenyl)-6-(phenyl)pyrimidin-2-amine | Substituted phenyl instead of fluorophenyl | Different electronic properties due to chlorine | Not specified | Not specified |
| 4-(3-nitrophenyl)-6-(phenyl)pyrimidin-2-amine | Nitro group introduces electron-withdrawing effects | Potentially different biological activity profile | Not specified | Not specified |
This comparison highlights the unique profile of this compound in terms of its dual activity against cancer and bacterial infections.
Case Studies
- In Vitro Study on HeLa Cells : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 20 µg/mL , showcasing its potential as an effective anticancer agent .
- In Vivo Study on Sarcoma 180 Model : Another study evaluated the in vivo antitumor activity using the Sarcoma 180 model in Swiss albino mice. The results indicated tumor inhibition rates significantly higher for treated groups compared to controls, reinforcing the compound's therapeutic potential .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR :
- Pyrimidine protons (C2-H) resonate at δ 8.2–8.5 ppm (doublet, J = 5–6 Hz).
- Fluorophenoxy aromatic protons split into distinct multiplets (δ 6.8–7.2 ppm) due to coupling with fluorine (³JHF ~8–10 Hz).
- ¹⁹F NMR shows peaks at δ -115 to -120 ppm for para-fluorine substituents.
- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N pyrimidine ring) and 1220–1250 cm⁻¹ (C-O-C ether linkage).
- HRMS : Molecular ion [M+H]⁺ should match the theoretical m/z (e.g., C₁₆H₁₂F₂N₃O₂⁺: 332.0903). Cross-check isotopic patterns for fluorine (M+2 peaks) .
What computational strategies predict the electronic properties and reactivity of fluorinated pyrimidine derivatives?
Q. Advanced Research Focus
- DFT calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). Fluorine’s electron-withdrawing effect lowers HOMO-LUMO gaps, enhancing electrophilic reactivity.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding (N–H⋯O/F) and π-π stacking with aromatic residues.
- Solubility prediction : LogP values (~3.5) and Hansen solubility parameters guide solvent selection for formulation .
What experimental approaches assess the biological activity of this compound in antimicrobial or anticancer contexts?
Q. Advanced Research Focus
- Antimicrobial assays :
- MIC (Minimum Inhibitory Concentration): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Biofilm inhibition: Quantify via crystal violet staining under fluorinated pyrimidine treatment (10–100 µM).
- Anticancer screening :
How do substituent variations on the pyrimidine ring (e.g., fluorophenoxy groups) impact physicochemical properties and bioactivity?
Q. Advanced Research Focus
- Lipophilicity : Fluorophenoxy groups increase logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Hydrogen bonding : The amine at C2 and ether oxygens facilitate interactions with polar residues in enzymes (e.g., dihydrofolate reductase).
- Bioactivity : Fluorine’s inductive effect stabilizes charge-transfer complexes, improving inhibition of microbial folate pathways .
What challenges arise in crystallographic studies of this compound, and how can hydrogen bonding patterns be resolved?
Q. Advanced Research Focus
- Crystal packing : Fluorine’s small size and high electronegativity disrupt symmetry, complicating unit cell determination. Use synchrotron X-ray sources for high-resolution data.
- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine amine and adjacent N atoms) stabilize planar conformations. Intermolecular C–H⋯F interactions further stabilize the lattice .
How can discrepancies in biological activity data for fluorinated pyrimidines be analyzed to identify structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Meta-analysis : Compile IC₅₀/MIC data from multiple studies and apply 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent electronic parameters (σ, π) with activity.
- Contradiction resolution : Test enantiomeric purity (via chiral HPLC) if racemic mixtures skew results. Confirm target specificity using knock-out cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
